Synthesis of Chloro(tetrahydrothiophene)gold(I) from Tetrachloroauric Acid: A Technical Guide
Synthesis of Chloro(tetrahydrothiophene)gold(I) from Tetrachloroauric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Chloro(tetrahydrothiophene)gold(I), systematically referred to as Chlorogold;thiolan-1-ium, from tetrachloroauric acid. This compound is a vital precursor in gold chemistry, widely utilized in the synthesis of more complex gold compounds for applications ranging from catalysis to medicinal chemistry.
Compound Identification and Properties
The target compound, Chloro(tetrahydrothiophene)gold(I), often abbreviated as [AuCl(tht)], is a coordination complex where gold(I) is linearly coordinated to a chloride ion and a tetrahydrothiophene (tht) ligand. The tetrahydrothiophene ligand is labile, making [AuCl(tht)] an excellent starting material for substitution reactions to introduce other ligands to the gold center.[1]
Table 1: Physicochemical and Crystallographic Properties of Chloro(tetrahydrothiophene)gold(I)
| Property | Value | Reference |
| Chemical Formula | C₄H₈AuClS | [1] |
| Molar Mass | 320.58 g·mol⁻¹ | [1] |
| Appearance | White to off-white powder | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pmc2₁ | [1] |
| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [1] |
| Formula Units (Z) | 4 | [1] |
| CAS Number | 39929-21-0 | [1] |
Synthesis Pathway and Stoichiometry
The synthesis of Chloro(tetrahydrothiophene)gold(I) is achieved through the reduction of tetrachloroauric acid (HAuCl₄) using tetrahydrothiophene. In this reaction, tetrahydrothiophene serves a dual role as both a reducing agent and a coordinating ligand. The gold(III) in tetrachloroauric acid is reduced to gold(I), which is then stabilized by coordination with a molecule of tetrahydrothiophene. The overall balanced chemical equation for this transformation is:
HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl [1][2][3]
This equation highlights that for each mole of tetrachloroauric acid, two moles of tetrahydrothiophene are required, yielding one mole of the desired product, one mole of tetrahydrothiophene sulfoxide (OSC₄H₈), and three moles of hydrochloric acid.
Experimental Protocol
The following experimental protocol is based on the well-established and widely cited procedure reported by Uson, Laguna, and Laguna in Inorganic Syntheses.[1] This method is recognized for its reliability and reproducibility.
3.1. Reagents and Materials
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Tetrachloroauric(III) acid (HAuCl₄·nH₂O)
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Tetrahydrothiophene (tht, C₄H₈S)
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Ethanol or a Methanol/Water mixture
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Stirring apparatus (magnetic stirrer and stir bar)
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Reaction vessel (e.g., round-bottom flask)
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Filtration apparatus (e.g., Büchner funnel and flask)
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Drying apparatus (e.g., vacuum desiccator)
3.2. Step-by-Step Synthesis Procedure
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Dissolution of Tetrachloroauric Acid: Dissolve a known quantity of tetrachloroauric acid in ethanol or a water/methanol mixture in the reaction vessel.
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Addition of Tetrahydrothiophene: While stirring the solution, slowly add a stoichiometric excess (at least two equivalents) of tetrahydrothiophene. The reaction is typically carried out at room temperature.
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Reaction and Precipitation: Continue stirring the mixture. The formation of a white or off-white precipitate of Chloro(tetrahydrothiophene)gold(I) should be observed. The reaction time can vary, but it is generally allowed to proceed until precipitation is complete.
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Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a suitable solvent (such as the reaction solvent or a non-polar solvent like diethyl ether) to remove any unreacted starting materials and byproducts.
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Drying: Dry the purified product under vacuum to obtain the final, solid Chloro(tetrahydrothiophene)gold(I).
Table 2: Summary of Key Experimental Parameters
| Parameter | Recommended Conditions |
| Solvent System | Ethanol or Water/Methanol |
| Stoichiometry | HAuCl₄ : tht ratio of 1 : ≥2 |
| Temperature | Room Temperature |
| Product Isolation | Vacuum Filtration |
| Purification | Washing with solvent (e.g., ethanol, diethyl ether) |
| Drying | Under vacuum |
Note: For precise quantities, reaction times, and yields, it is imperative to consult the original literature in Inorganic Syntheses, Vol. 26, pp. 85-91.
Visualization of the Synthesis Workflow
The logical flow of the synthesis process, from starting materials to the final product, is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the synthesis of [AuCl(tht)].
Safety Considerations
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Gold compounds, including tetrachloroauric acid, can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Tetrahydrothiophene is a volatile and flammable liquid with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
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Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of Chloro(tetrahydrothiophene)gold(I) from tetrachloroauric acid is a fundamental and reliable procedure in inorganic chemistry. By following the established protocol, researchers can readily produce this versatile gold(I) precursor, which serves as a gateway to a wide array of gold-containing molecules for diverse scientific applications. The lability of the tetrahydrothiophene ligand is the key to its utility, allowing for facile substitution and further functionalization.
